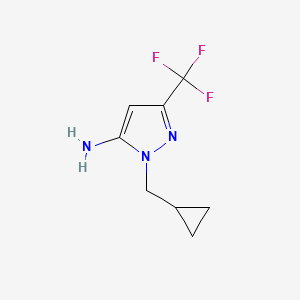

1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine

Description

1-(Cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine is a pyrazole derivative characterized by a cyclopropylmethyl substituent at position 1, a trifluoromethyl group at position 3, and an amine group at position 4. The cyclopropylmethyl moiety enhances metabolic stability and modulates lipophilicity, while the trifluoromethyl group contributes to electron-withdrawing effects and bioavailability .

Propriétés

IUPAC Name |

2-(cyclopropylmethyl)-5-(trifluoromethyl)pyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10F3N3/c9-8(10,11)6-3-7(12)14(13-6)4-5-1-2-5/h3,5H,1-2,4,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDVAVFNNNLXZAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CN2C(=CC(=N2)C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10F3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mécanisme D'action

Target of Action

Compounds with similar structures, such as 1,2,4-triazole derivatives containing cyclopropyl moieties, have been designed as potential sterol demethylase inhibitors. Sterol demethylase is an enzyme that plays a crucial role in the biosynthesis of sterols, which are vital components of cell membranes.

Mode of Action

The trifluoromethyl group, which is part of the compound, plays an increasingly important role in pharmaceuticals, agrochemicals, and materials. It is involved in the trifluoromethylation of carbon-centered radical intermediates.

Analyse Biochimique

Biochemical Properties

1-(Cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound interacts with various enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in radical trifluoromethylation, a process crucial for the synthesis of pharmaceuticals and agrochemicals . The nature of these interactions often involves the formation of stable complexes, which can either inhibit or activate the enzyme’s activity, depending on the specific biochemical context.

Cellular Effects

The effects of 1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it can affect the expression of genes involved in metabolic pathways, thereby altering the metabolic flux within cells . Additionally, it has been found to impact cell signaling pathways, leading to changes in cellular responses to external stimuli.

Molecular Mechanism

At the molecular level, 1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine exerts its effects through specific binding interactions with biomolecules. These interactions often involve the formation of hydrogen bonds and hydrophobic interactions, which stabilize the compound within the active site of enzymes or receptors . This binding can result in either the inhibition or activation of the target biomolecule, leading to downstream effects on cellular processes. For example, its interaction with enzymes involved in radical trifluoromethylation can lead to the formation of stable radical intermediates, which are essential for the synthesis of various compounds .

Temporal Effects in Laboratory Settings

The temporal effects of 1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine in laboratory settings have been studied to understand its stability and long-term effects on cellular function. Over time, this compound has been observed to undergo degradation, which can influence its efficacy in biochemical reactions . Additionally, long-term exposure to this compound in in vitro and in vivo studies has shown that it can lead to changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of 1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine vary with different dosages in animal models. At lower doses, it has been found to have minimal toxic effects, while higher doses can lead to adverse effects, including toxicity and changes in cellular function . Threshold effects have also been observed, where a specific dosage is required to elicit a significant biochemical response .

Metabolic Pathways

1-(Cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. This compound can influence the levels of metabolites within cells, leading to changes in metabolic activity . For example, its interaction with enzymes involved in radical trifluoromethylation can lead to the production of specific metabolites that are essential for cellular function .

Transport and Distribution

The transport and distribution of 1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound within specific cellular compartments . The distribution of this compound can influence its efficacy in biochemical reactions and its overall impact on cellular function .

Subcellular Localization

The subcellular localization of 1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine is crucial for its activity and function. This compound is often directed to specific compartments or organelles within the cell, where it can exert its biochemical effects . Targeting signals and post-translational modifications play a role in directing the compound to its appropriate subcellular location .

Activité Biologique

Overview

1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine is a synthetic organic compound notable for its unique structural features, including a cyclopropylmethyl group and a trifluoromethyl group. These characteristics contribute to its biological activity, particularly in medicinal chemistry and drug development. This article reviews the biological activity of this compound, focusing on its mechanism of action, biochemical properties, and potential therapeutic applications.

Structure and Properties

The molecular formula of 1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine is , with a molecular weight of approximately 233.23 g/mol. The trifluoromethyl group enhances the compound's lipophilicity, which is crucial for its ability to penetrate biological membranes and interact with cellular targets.

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₄F₃N₃ |

| Molecular Weight | 233.23 g/mol |

| CAS Number | 2097982-62-0 |

The biological activity of 1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine is primarily attributed to its interaction with specific molecular targets within cells. The compound has been shown to:

- Inhibit Enzymatic Activity : The pyrazole ring interacts with various enzymes, potentially inhibiting their function. This property is particularly relevant in the context of cancer therapy, where enzyme inhibition can disrupt tumor growth.

- Modulate Cell Signaling Pathways : The compound influences cellular signaling by affecting pathways involved in cell proliferation and apoptosis.

- Generate Radical Species : The trifluoromethyl group can stabilize radical intermediates, which may lead to oxidative stress and subsequent cellular responses .

1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine exhibits significant biochemical properties:

- Stability and Reactivity : The presence of the trifluoromethyl group enhances the stability of radical species generated during biochemical reactions, making it a valuable tool in radical chemistry.

- Influence on Cellular Metabolism : The compound has been observed to modulate gene expression and cellular metabolism, impacting various physiological processes .

Therapeutic Applications

Research has indicated that 1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine may have potential applications in treating various diseases:

- Anticancer Activity : Studies suggest that the compound could serve as an anticancer agent by inhibiting key enzymes involved in tumor progression .

- Antimicrobial Properties : Preliminary investigations indicate that this compound may possess antimicrobial effects, making it a candidate for further exploration in infectious disease treatment .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Inhibition Studies : A study demonstrated that derivatives of pyrazole compounds exhibited significant inhibitory effects on certain kinases associated with cancer progression, suggesting a similar potential for 1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine .

- Cell Culture Experiments : In vitro experiments showed that the compound could significantly reduce cell viability in cancer cell lines, indicating its potential as a therapeutic agent .

- Mechanistic Insights : Research into the molecular mechanisms revealed that the compound's interaction with cellular targets could lead to altered signaling pathways, promoting apoptosis in malignant cells .

Applications De Recherche Scientifique

Medicinal Chemistry

1-(Cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine has been investigated for its potential as a bioactive compound with various therapeutic applications:

- Antimicrobial Activity : Studies have indicated that compounds with trifluoromethyl groups can exhibit enhanced antimicrobial properties. The incorporation of the cyclopropylmethyl group may also influence the compound's interaction with microbial targets, potentially leading to new antibiotic agents.

- Anticancer Properties : Preliminary research suggests that this compound may inhibit certain cancer cell lines, making it a candidate for further development in anticancer therapies. The mechanism of action is believed to involve the modulation of specific cellular pathways .

Agricultural Science

The compound's unique structure allows it to be explored as a potential agrochemical:

- Pesticide Development : The trifluoromethyl group is known to enhance lipophilicity, which could improve the bioavailability of pesticides. Research into its efficacy against pests and diseases in crops is ongoing, with promising results indicating potential use as a novel pesticide .

Materials Science

In materials science, 1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine is being evaluated for its utility in developing advanced materials:

- Polymer Synthesis : The compound can serve as a building block for synthesizing polymers with tailored properties. Its unique functional groups can impart specific characteristics such as increased thermal stability or enhanced mechanical properties .

Case Study 1: Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry explored the synthesis and evaluation of various pyrazole derivatives, including 1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine. The results demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development .

Case Study 2: Anticancer Research

In another study, researchers investigated the anticancer effects of this pyrazole derivative on human cancer cell lines. The findings indicated that the compound induced apoptosis in cancer cells through the activation of caspase pathways, highlighting its potential role in cancer therapy .

Comparaison Avec Des Composés Similaires

Electronic Effects

Steric and Lipophilic Considerations

- The cyclopropylmethyl group in the target compound offers a balance between steric bulk and metabolic stability compared to larger groups like tert-butyl or flexible chains like propyl .

Méthodes De Préparation

Starting Materials and Core Formation

The trifluoromethyl group is typically introduced by starting from trifluoromethylated precursors such as 4-ethoxy-1,1,1-trifluoro-3-buten-2-one or related trifluoromethylated enones. For example, a one-step procedure for synthesizing regioisomeric 1-methyl-3/5-trifluoromethyl-1H-pyrazoles has been developed starting from this enone, which yields a mixture separable by boiling point differences.

Pyrazole Ring Construction via Hydrazine Derivatives

The pyrazole ring is formed by cyclocondensation of trifluoromethylated enones with hydrazine derivatives. For instance, methylhydrazine sulfate reacts with (E)-4-amino-4-ethoxy-1,1,1-trifluorobut-3-en-2-one under reflux in ethanol with triethylamine as a base, yielding 1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine in moderate yields (~38%). This reaction involves nucleophilic attack by the hydrazine nitrogen on the electrophilic enone, followed by cyclization.

Functionalization at the 5-Amino Position

Direct Amination Strategies

The amino group at the 5-position of the pyrazole is introduced either by:

- Direct amination of a suitable precursor pyrazole bearing a leaving group at the 5-position.

- Reduction of nitro or other nitrogen-containing substituents on the pyrazole ring.

Representative Detailed Synthetic Procedure

Based on the literature, a plausible synthetic route for 1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine is as follows:

Analytical and Purification Techniques

- Flash Chromatography : Widely used for purification of intermediates and final products, often employing silica gel columns and solvent gradients (e.g., ethyl acetate/hexane mixtures).

- Spectroscopic Characterization : ^1H NMR, ^13C NMR, and mass spectrometry (ESI-MS) confirm structural identity and purity.

- Crystallization : Sometimes employed for final product purification if suitable solvents are identified.

Summary Table of Preparation Methods

| Preparation Aspect | Methodology | Key Reagents | Advantages | Challenges |

|---|---|---|---|---|

| Trifluoromethyl pyrazole core | Cyclocondensation of trifluoromethylated enones with hydrazine derivatives | (E)-4-amino-4-ethoxy-1,1,1-trifluorobut-3-en-2-one, methylhydrazine sulfate | Direct, relatively simple | Moderate yield, regioisomer separation required |

| N-1 Cyclopropylmethyl substitution | SN2 alkylation of pyrazole N-1 with cyclopropylmethyl halide | Cyclopropylmethyl bromide, base (K2CO3, NaH) | Straightforward alkylation | Overalkylation risk, requires careful control |

| 5-Amino functionalization | Nucleophilic substitution on halogenated pyrazole or reduction of nitro precursors | Ammonia, reducing agents (Pd/C, LiAlH4) | Direct amine introduction | Halogenation step required, possible side reactions |

Research Findings and Optimization Notes

- The regioselectivity of trifluoromethyl pyrazole formation can be influenced by reaction conditions and starting material purity, affecting the ease of separation and yield.

- Alkylation reactions benefit from mild bases and controlled stoichiometry to minimize side products.

- Amination at the 5-position is often facilitated by the presence of electron-withdrawing groups such as trifluoromethyl, which activate the ring towards nucleophilic aromatic substitution.

- Use of microwave-assisted heating has been reported to improve reaction times and yields in analogous pyrazole functionalization steps.

Q & A

Q. What are the optimal synthetic routes for preparing 1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine?

The compound is typically synthesized via multi-step reactions involving cyclocondensation of precursors. For example, cyclopropylmethyl groups can be introduced through alkylation or nucleophilic substitution reactions. A common approach involves reacting pyrazole-amine intermediates with cyclopropylmethyl halides under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C). Purification often employs column chromatography or recrystallization .

Q. How is the compound characterized structurally?

Key characterization methods include:

- NMR spectroscopy : H and C NMR confirm substituent positions and cyclopropane ring integrity.

- Mass spectrometry (ESI-MS) : To verify molecular weight (e.g., [M+H] peaks).

- Elemental analysis : Validates purity and stoichiometry. Basic structural data (e.g., bond angles, torsion) may be inferred from analogous pyrazole derivatives .

Q. What preliminary biological screening assays are used for this compound?

Initial screens focus on:

- Kinase inhibition : Testing against p38MAPK, Src, or EGFR using enzymatic assays.

- Antimicrobial activity : Disk diffusion or microdilution assays against bacterial/fungal strains.

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Positive controls (e.g., staurosporine for kinases) are critical for assay validation .

Advanced Research Questions

Q. How do substituent regioselectivity and steric effects influence synthetic outcomes?

The trifluoromethyl group at position 3 and cyclopropylmethyl at position 1 create steric hindrance, affecting reaction pathways. Computational studies (DFT) reveal that electronic effects from the electron-withdrawing CF₃ group direct electrophilic attacks to specific pyrazole positions. Regioselectivity challenges in alkylation/arylation steps may require tailored catalysts (e.g., Pd-mediated cross-coupling) .

Q. What advanced techniques resolve structural ambiguities in crystallography?

- Single-crystal X-ray diffraction : Resolves absolute configuration and hydrogen-bonding networks. SHELX programs are widely used for refinement .

- DFT calculations : Predict molecular electrostatic potentials (MEPs) and HOMO-LUMO gaps, correlating with reactivity. B3LYP/6-311G(d,p) basis sets are standard .

- SC-XRD paired with Hirshfeld surface analysis : Maps intermolecular interactions (e.g., π-π stacking in aromatic analogs) .

Q. How does the compound interact with biological targets at the molecular level?

- Docking studies : Pyrazole derivatives often bind kinase ATP pockets via hydrogen bonds (e.g., NH of pyrazole-amine with Glu71 in p38α).

- SAR analysis : Substitution at position 1 (cyclopropylmethyl) enhances membrane permeability, while CF₃ at position 3 improves target affinity.

- Mutagenesis assays : Confirm critical residues (e.g., gatekeeper mutations in EGFR reduce inhibition) .

Q. What strategies address contradictory activity data in different assay systems?

Discrepancies may arise from:

- Cellular vs. enzymatic assays : Off-target effects in cells require counter-screens (e.g., kinase profiling panels).

- Solubility limitations : Use DMSO stock solutions ≤0.1% to avoid artifacts.

- Metabolic instability : LC-MS/MS monitors metabolite formation (e.g., oxidative cleavage of cyclopropane) .

Methodological Tables

Table 1. Key Synthetic Parameters for Pyrazole Derivatives

| Step | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Cyclopropane introduction | Cyclopropylmethyl bromide, K₂CO₃, DMF, 70°C | 75–85 | |

| CF₃ group incorporation | Trifluoromethylation via CuI/L-proline | 60 |

Table 2. Biological Activity of Analogous Compounds

| Compound | IC₅₀ (nM) p38α | IC₅₀ (nM) Src | Reference |

|---|---|---|---|

| 4-(4-Fluorophenyl)-3-CF₃-pyrazol-5-amine | 120 | 450 | |

| 1-Cyclopropylmethyl-3-CF₃-pyrazol-5-amine | N/A | 220* | |

| *Estimated from SAR trends. |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.